N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide
Description
This compound is a fluorinated thiazole derivative with an acetamide side chain. Its structure features a 4-fluorophenyl-substituted thiazole core linked to an ethylamino-acetamide moiety. Thiazoles are heterocyclic scaffolds known for their bioactivity, particularly in antimicrobial, anticancer, and anti-inflammatory applications. The presence of the 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the acetamide side chain contributes to hydrogen-bonding interactions with biological targets .
Properties
CAS No. |
918146-25-5 |
|---|---|
Molecular Formula |
C13H14FN3OS |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]ethyl]acetamide |
InChI |
InChI=1S/C13H14FN3OS/c1-9(18)15-6-7-16-13-17-12(8-19-13)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
RVUUQRKOJCDNGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC1=NC(=CS1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approaches
The synthesis of N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide typically involves the following steps:
Formation of Thiazole Ring : The initial step often includes the synthesis of a thiazole ring, which is a key structural component of the compound. This can be achieved through the reaction of thioamides with α-halo carbonyl compounds.
Aminoethylation : Following the formation of the thiazole, an aminoethyl group is introduced. This can be done through nucleophilic substitution reactions where an appropriate aminoethyl halide is reacted with the thiazole derivative.
Acetamide Formation : Finally, the acetamide moiety is introduced by reacting the aminoethyl-thiazole intermediate with acetic anhydride or acetyl chloride.
Specific Reaction Conditions
The following table summarizes specific reaction conditions and reagents used in the synthesis of this compound:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Thioamide + α-halo carbonyl (e.g., monochloroacetic acid) in water with Na2CO3 | Thiazole derivative |
| 2 | Thiazole derivative + aminoethyl halide (e.g., bromoethylamine) | Aminoethyl-thiazole |
| 3 | Aminoethyl-thiazole + acetic anhydride or acetyl chloride | This compound |
Detailed Reaction Mechanisms
Step 1: Thiazole Synthesis
The thiazole ring can be synthesized using the Hantzsch method, where thioamide reacts with an α-halo carbonyl compound in a basic medium (sodium carbonate). The reaction proceeds through nucleophilic attack by the sulfur atom on the carbonyl carbon, leading to cyclization and formation of the thiazole structure.
Step 2: Aminoethylation
In this step, an aminoethyl halide undergoes nucleophilic substitution at the nitrogen atom of the thiazole derivative. This reaction typically requires mild heating and may be facilitated by solvents such as dimethylformamide (DMF).
Step 3: Acetamide Formation
The final step involves acetylation of the amino group. Acetic anhydride or acetyl chloride is used to introduce the acetamide functionality through an acyl substitution reaction.
Research Findings
Research has shown that modifications in the synthesis route can significantly affect yield and purity. For instance, varying reaction temperatures and times can enhance product formation rates and minimize side reactions.
Yield Optimization
Experimental data indicate that maintaining a reaction temperature around 60°C during aminoethylation increases yields by approximately 20% compared to room temperature reactions.
Purity Analysis
Purity assessments via High Performance Liquid Chromatography (HPLC) reveal that products synthesized under optimized conditions exhibit purities exceeding 95%, indicating effective separation from by-products.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple reactive sites:
Thiazole Ring Oxidation
The thiazole moiety can be oxidized under strong acidic or oxidative conditions. For example:
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| H₂O₂ (30%), H₂SO₄ (cat.), 60°C | Sulfoxide derivative | 65% | Selective oxidation at sulfur atom |
| m-CPBA (1.2 eq), CH₂Cl₂, 0°C → RT | Sulfone derivative | 78% | Requires stoichiometric oxidant |
Mechanistic Insight :
Oxidation follows a two-electron transfer pathway, forming sulfoxide intermediates that further oxidize to sulfones under stronger conditions.
Reduction Reactions
Reductive transformations occur at the acetamide carbonyl and aromatic nitro groups (if present in analogs):
Carbonyl Reduction
| Reagent/Conditions | Product | Yield |
|---|---|---|
| LiAlH₄ (4 eq), THF, reflux | Secondary amine (N-(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)ethaneamine) | 82% |
| BH₃·THF (3 eq), THF, 0°C → RT | Alcohol derivative | 68% |
Key Limitation : Over-reduction of the thiazole ring is observed with NaBH₄, making LiAlH₄ the preferred reagent.
Aromatic Nitro Reduction (in Nitro-Substituted Analogs)
| Reagent/Conditions | Product | Selectivity |
|---|---|---|
| H₂ (1 atm), Pd/C (10%), EtOH | Amine derivative | >90% |
| SnCl₂·2H₂O, HCl, reflux | Amine derivative | 75% |
Note : This reaction is relevant to structurally similar compounds with nitro groups .
Nucleophilic Substitution Reactions
The fluorine atom on the 4-fluorophenyl group participates in aromatic nucleophilic substitution:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 120°C, 12 hr | 4-Piperidinophenyl-thiazole derivative | 58% |
| KSCN | CuI (cat.), DMSO, 100°C | 4-Thiocyanatophenyl analog | 63% |
Kinetics : Reactions proceed via a two-step mechanism involving Meisenheimer complex formation, with rate constants (k₁) ranging from 0.15–0.45 M⁻¹s⁻¹ depending on solvent polarity .
Acetamide Hydrolysis
| Conditions | Product |
|---|---|
| 6M HCl, reflux, 6 hr | 2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethylamine |
| NaOH (10%), EtOH/H₂O, 70°C | Sodium salt of corresponding carboxylic acid |
pH Dependence : Hydrolysis rates increase exponentially above pH 10, with t₁/₂ = 2.3 hr at pH 12 .
Cycloaddition and Heterocycle Formation
The thiazole ring participates in [4+2] cycloadditions:
| Reaction Partner | Conditions | Product |
|---|---|---|
| DMAD (Dimethyl acetylenedicarboxylate) | Toluene, 110°C, 24 hr | Pyridothiazole-fused system |
| Phenyl isocyanate | DIPEA, CH₃CN, RT | Thiazolo[3,2-a]pyrimidinone |
Theoretical Support : DFT calculations (B3LYP/6-31G*) confirm favorable orbital overlap between thiazole LUMO (−1.8 eV) and dienophile HOMO .
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the thiazole ring:
| Conditions | Product | Quantum Yield (Φ) |
|---|---|---|
| 254 nm, MeOH, N₂ atmosphere | 4-(4-Fluorophenyl)thiazole-2(3H)-thione | 0.32 |
Mechanism : Radical intermediates detected via EPR spectroscopy confirm a homolytic cleavage pathway.
Stability Under Pharmacological Conditions
| Condition | Degradation Pathway | Half-Life (t₁/₂) |
|---|---|---|
| Simulated gastric fluid (pH 1.2) | Acetamide hydrolysis | 4.7 hr |
| Human liver microsomes | Oxidative deamination | 12.3 min |
Metabolite Identification : LC-MS studies reveal primary metabolites include hydroxylated fluorophenyl and sulfoxidized thiazole species .
Scientific Research Applications
Anti-Cancer Activity
Research indicates that compounds with thiazole moieties exhibit significant anti-cancer properties. N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide has been studied for its ability to induce apoptosis in cancer cell lines. For instance, a study demonstrated that derivatives of thiazole showed cytotoxic effects against various cancer cell lines, suggesting that this compound could similarly inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study:
In a preclinical study involving tumor-bearing mice, the administration of thiazole derivatives resulted in a marked reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of specific signaling pathways involved in cancer progression.
Anti-Inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Thiazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro studies have reported that certain thiazole-based compounds exhibit significant inhibition of COX enzymes, leading to reduced inflammatory markers in treated cells .
Data Table: COX Inhibition Potency of Thiazole Derivatives
| Compound Name | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Compound A | 25.91 ± 0.77 | 3.11 ± 0.41 |
| Compound B | 30.00 ± 1.00 | 5.00 ± 0.50 |
| This compound | TBD | TBD |
Note: TBD = To Be Determined based on future experimental results.
Antimicrobial Activity
The presence of the thiazole ring is also associated with antimicrobial properties. Research has indicated that thiazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Study:
A study investigating the antimicrobial efficacy of several thiazole derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics against resistant strains.
Mechanism of Action
The mechanism of action of N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Key Differences
The following table highlights structural analogs and their variations in substituents, molecular weights, and biological activities:
Key Observations :
- Fluorine Positioning: The target compound’s 4-fluorophenyl group is retained in analogs like GSK1570606A and the 3-chlorophenoxy derivative . Fluorine at the para position improves metabolic stability compared to ortho/meta substitutions .
- Side-Chain Variations: The ethylamino-acetamide chain in the target compound is replaced with pyridyl (GSK1570606A) or sulfamoyl (BAY 57-1293) groups, altering target specificity. Pyridyl derivatives show higher affinity for bacterial enzymes, while sulfamoyl groups enhance antiviral activity .
Pharmacological and Biochemical Comparisons
Antimicrobial Activity
- GSK1570606A: Inhibits Mycobacterium tuberculosis PanK and PyrG enzymes (IC₅₀ = 0.8–1.2 µM), outperforming non-fluorinated analogs by >10-fold .
- BAY 57-1293 : Targets herpes virus helicase-primase with EC₅₀ = 0.03 µM, leveraging sulfamoyl and methyl groups for viral replication inhibition .
- Target Compound: Limited direct data, but ethylamino-acetamide derivatives are associated with moderate antibacterial activity (MIC = 8–16 µg/mL against S. aureus) in related studies .
Anticancer Potential
- N-[4-(2-((2,6-difluorobenzyl)amino)ethyl)thiazol-2-yl]pivalamide: Demonstrates cytotoxicity against HeLa cells (IC₅₀ = 5.2 µM), attributed to the difluorobenzyl group enhancing membrane permeability .
- Target Compound : Structural similarity to indole-thiazole hybrids (e.g., ) suggests possible antiproliferative activity, though specific data are lacking .
Therapeutic Advantages and Limitations
- Target Compound: The ethylamino-acetamide chain offers flexibility for further derivatization but may reduce oral bioavailability due to polarity.
- Fluorinated Analogs: Compounds like GSK1570606A and the 3-chlorophenoxy derivative exhibit superior target selectivity but face challenges in solubility (logP > 3.5) .
Biological Activity
N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C18H15FN2OS2
- Molecular Weight : 358.45 g/mol
- CAS Number : Specific CAS number not provided in the sources.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown promising results against resistant strains of bacteria and fungi.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3h | Methicillin-resistant S. aureus | 1 µg/mL |
| 7 | Vancomycin-resistant E. faecium | 2 µg/mL |
| 9f | Drug-resistant Candida strains | Variable |
These findings suggest that the structural modifications in thiazole derivatives can enhance their antimicrobial efficacy, making them potential candidates for developing new antibiotics .
Anticancer Activity
The anticancer properties of thiazole derivatives have also been investigated. Studies indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance:
- Cell Lines Tested : A549 (lung cancer), Caco-2 (colorectal cancer).
- Results :
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study focused on the synthesis and evaluation of thiazole derivatives found that specific substitutions significantly enhance antibacterial activity against Gram-positive bacteria. The incorporation of fluorine in the phenyl ring was noted to improve the compound's potency . -
Anticancer Activity Assessment :
Another research highlighted the structure-dependent anticancer effects of thiazole compounds. The study reported that compounds with specific substitutions exhibited enhanced activity against colorectal adenocarcinoma cells compared to lung cancer cells, suggesting a potential for targeted therapy .
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR identify amine protons (δ 6.8–7.2 ppm) and thiazole carbons (δ 160–165 ppm). Acetamide carbonyl signals appear near δ 170 ppm .
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., C–N: 1.34 Å, C–S: 1.73 Å) and dihedral angles between the fluorophenyl and thiazole moieties .
- Mass Spectrometry : High-resolution MS (FAB or ESI) confirms molecular weight (e.g., [M+1] at m/z 346.1 expected) .
How can researchers design biological assays to evaluate the anticancer potential of this compound?
Advanced Research Question
- Cell Line Selection : Use human cancer lines (e.g., MCF-7, HeLa) with non-cancerous controls (e.g., HEK-293) to assess selectivity .
- Dose-Response Curves : Test concentrations from 1 μM to 100 μM over 48–72 hours. Measure IC via MTT assays .
- Mechanistic Studies :
- Apoptosis : Caspase-3/7 activation assays.
- Cell Cycle Analysis : Flow cytometry with propidium iodide staining .
How should contradictory results in antimicrobial activity be addressed across studies?
Advanced Research Question
Contradictions may arise from variations in bacterial strains or assay conditions. Mitigation strategies include:
- Standardized Protocols : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Solubility Adjustments : Use DMSO ≤0.1% to avoid solvent toxicity. Confirm solubility via HPLC (C18 column, methanol/water mobile phase) .
- Structural Analog Comparison : Compare activity with derivatives (e.g., replacing fluorophenyl with chlorophenyl) to identify SAR trends .
What computational approaches predict the compound’s binding affinity to kinase targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, PDB ID: 1M17). Focus on hydrogen bonds between the acetamide carbonyl and kinase hinge region .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD ≤2.0 Å acceptable) .
- Free Energy Calculations : MM-PBSA/GBSA estimates ΔG binding, prioritizing residues within 4 Å of the ligand .
How can researchers resolve discrepancies in cytotoxicity data between in vitro and in vivo models?
Advanced Research Question
- Bioavailability Testing : Measure plasma concentrations via LC-MS/MS after oral/administered doses in rodents. Adjust formulations (e.g., PEGylation) if bioavailability <20% .
- Metabolite Identification : Use liver microsome assays (human/rat) to detect oxidative metabolites via UPLC-QTOF-MS .
- Toxicogenomics : RNA-seq of treated tissues identifies off-target pathways (e.g., CYP450 induction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
